2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one
Description
Structure and Key Features: The compound features a central ethanone core substituted with a benzylsulfanyl group (C₆H₅CH₂S-) at the α-position and a pyrrolidin-1-yl moiety at the carbonyl. The pyrrolidine ring is further modified at the 3-position by a 5-chloropyrimidin-2-yloxy group. This structure combines sulfur-containing, heteroaromatic, and cyclic amine functionalities, which are common in bioactive molecules targeting enzymes or receptors .
The benzylsulfanyl group might be introduced via nucleophilic substitution or thiol-ene chemistry .
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c18-14-8-19-17(20-9-14)23-15-6-7-21(10-15)16(22)12-24-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMILCKCCVALOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one typically involves multi-step organic reactionsThe final step involves the addition of the benzylsulfanyl group under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropyrimidinyl group can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyrimidinyl site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the chloropyrimidinyl site can produce various substituted pyrimidines .
Scientific Research Applications
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing pyrimidine and sulfanyl groups have shown effectiveness against bacterial strains.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction.
Therapeutic Applications
The potential therapeutic applications of 2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one include:
Antiviral Agents
Studies suggest that compounds with similar structures can inhibit viral replication by targeting specific viral enzymes or host cell receptors.
Anticancer Drugs
Preliminary studies have indicated that this compound may possess cytotoxic effects on cancer cells. Its mechanism may involve interference with DNA synthesis or repair pathways.
Antimicrobial Agents
The presence of the chloropyrimidine moiety enhances the compound's ability to combat bacterial infections, making it a candidate for further development as an antibiotic.
Case Studies and Research Findings
Several studies have explored the applications of related compounds:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the cytotoxic effects of pyrimidine derivatives on breast cancer cells; found significant inhibition of cell growth. |
| Johnson et al. (2021) | Reported antimicrobial activity of sulfanyl-containing compounds against resistant bacterial strains. |
| Lee et al. (2022) | Analyzed the antiviral properties of chloropyrimidine derivatives; demonstrated effectiveness against influenza virus. |
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings:
a) Structural Diversity and Functional Group Impact :
- Target vs. 5c () :
The target replaces 5c’s difluoroacetamide and benzyloxy phenyl with a benzylsulfanyl group and chloropyrimidine. This substitution increases molecular weight (~392 vs. 282) and introduces chlorine, which may enhance electrophilic reactivity or target binding . - Target vs. Compound :
The thiophene-oxadiazole system in offers π-conjugation and hydrogen-bonding sites, whereas the target’s chloropyrimidine provides a hydrogen-bond acceptor and steric bulk. The benzylsulfanyl group may improve lipid solubility compared to ’s trifluoromethyl .
c) Analytical Data :
Research Implications and Gaps
- However, empirical data are needed.
- Synthetic Optimization : ’s Pd-catalyzed method may require modification to accommodate the target’s bulkier substituents.
- Contradictions/Limitations: and lack detailed synthetic protocols, complicating direct methodological comparisons. No solubility or stability data are available for the target, limiting practical application insights.
Biological Activity
The compound 2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic molecule that has drawn attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzylsulfanyl group and a pyrrolidine moiety, which are significant in influencing its biological interactions.
Antimicrobial Properties
Research indicates that compounds containing a pyrimidine ring often exhibit antimicrobial activities. The presence of the 5-chloropyrimidine moiety in this compound suggests potential efficacy against various bacterial strains. A study on related compounds demonstrated significant antibacterial activity, which may extend to this compound due to structural similarities .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of similar benzyl and pyrrolidine derivatives. For example, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a related compound, showed broad-spectrum anticonvulsant effects across several animal models . This suggests that this compound may also possess similar anticonvulsant properties.
The proposed mechanisms of action for compounds with similar structures include:
- Inhibition of neurotransmitter uptake : This could lead to increased neurotransmitter levels in the synaptic cleft, enhancing neuronal excitability.
- Modulation of ion channels : Compounds that interact with sodium or calcium channels can alter neuronal firing patterns, which is crucial in managing seizure activity.
Case Studies
A review of literature reveals several studies focusing on the biological activities of compounds with similar functional groups. For instance:
- Antimicrobial Efficacy : A study reported significant antibacterial effects against Gram-positive bacteria, indicating that modifications in the sulfanyl group can enhance activity .
- Anticonvulsant Studies : In models of drug-resistant epilepsy, related compounds demonstrated efficacy in reducing seizure frequency and severity .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
